molecular formula C11H12N2 B8622919 Detomidine,3-desmethyl

Detomidine,3-desmethyl

Cat. No.: B8622919
M. Wt: 172.23 g/mol
InChI Key: ZNZBCEFJSNGEIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Detomidine,3-desmethyl is a structural analogue of detomidine (4-(2,3-dimethylphenyl)methyl-1H-imidazole hydrochloride), a potent α2-adrenoceptor agonist widely used in veterinary medicine for sedation and analgesia . The "3-desmethyl" designation indicates the absence of a methyl group at the 3-position of the phenyl ring in the parent compound. For example, in opioid receptor ligands, 3-desmethyl analogues transition from mixed agonist-antagonist to pure agonist profiles . This highlights the critical role of methyl groups in receptor binding and efficacy.

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

5-[(2-methylphenyl)methyl]-1H-imidazole

InChI

InChI=1S/C11H12N2/c1-9-4-2-3-5-10(9)6-11-7-12-8-13-11/h2-5,7-8H,6H2,1H3,(H,12,13)

InChI Key

ZNZBCEFJSNGEIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC2=CN=CN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of detomidine,3-desmethyl involves several steps. One common method includes the addition reaction of (2,3,3,5-dimethylphenyl) magnesium bromide with formaldehyde in the presence of 1H-imidazole. This intermediate is then subjected to a reduction reaction with isopropanol in the presence of concentrated hydrochloric acid to yield detomidine hydrochloride .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of automated reactors and stringent quality control measures ensures the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Detomidine,3-desmethyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Detomidine,3-desmethyl has a wide range of scientific research applications:

Mechanism of Action

Detomidine,3-desmethyl exerts its effects by binding to alpha2-adrenoceptors in the central nervous system. This binding leads to the inhibition of norepinephrine release, resulting in sedation, analgesia, and muscle relaxation. The molecular targets include pre- and post-synaptic alpha2-adrenoceptors, which modulate neurotransmitter release and neuronal excitability .

Comparison with Similar Compounds

Structural Analogues of Detomidine

Detomidine belongs to the imidazole subclass of α2-agonists. Key structural analogues include:

  • Medetomidine : A racemic mixture with both dexmedetomidine (active S-enantiomer) and levomedetomidine (inactive R-enantiomer).
  • Dexmedetomidine : The pure S-enantiomer of medetomidine, used in human anesthesia for its sedative and analgesic properties .
  • Romifidine : A thiazine derivative with a longer duration of action compared to detomidine .

Structural Differences :

  • Detomidine : 2,3-dimethylphenyl group.
  • Detomidine,3-desmethyl : Hypothesized structure: 2-methylphenyl group (lacks 3-methyl).
  • Romifidine : Contains a thiazine ring instead of an imidazole .
Table 1: Structural Comparison of α2-Agonists
Compound Core Structure Phenyl Substituents Key Functional Groups
Detomidine Imidazole 2,3-dimethyl HCl salt
This compound* Imidazole 2-methyl HCl salt (hypothesized)
Romifidine Thiazine 2,6-dimethyl -
Xylazine Thiazole 2,6-dimethyl -

*Hypothesized structure based on nomenclature conventions.

Pharmacological Properties

Sedation and Analgesia
  • Detomidine : Produces dose-dependent sedation and analgesia in horses. At 10 µg/kg, it significantly reduces pain responses to electrical stimulation .
  • Romifidine : Shorter sedation duration and weaker analgesia compared to detomidine. Higher doses (80 µg/kg) are equipotent to 20 µg/kg detomidine but with less ataxia .
  • This compound: No direct data exist, but demethylation in related compounds reduces receptor selectivity.
Cardiovascular Effects
  • Detomidine : Causes marked bradycardia and transient hypertension due to α2-receptor activation .
  • Romifidine: Similar cardiovascular effects but with less pronounced ataxia, making it preferable for standing procedures like MRI .
Table 2: Clinical Comparison in Equine Studies
Parameter Detomidine (20 µg/kg) Romifidine (80 µg/kg) Xylazine (1 mg/kg)
Sedation Duration 60–90 minutes 30–45 minutes 20–30 minutes
Analgesia Strong Weak/None Moderate
Heart Rate Reduction 30–40% 25–35% 20–30%
Ataxia Severe Mild Moderate
Source

Metabolic and Stability Profiles

  • Detomidine : Metabolized to 3-hydroxydetomidine and 3-carboxydetomidine, which are excreted renally .
  • This compound : Likely undergoes similar metabolic pathways, but demethylation may alter clearance rates or metabolite activity.

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